Maslinic acid Maslinic acid Maslinic acid is a pentacyclic triterpenoid that is olean-12-ene substituted by hydroxy groups at positions 2 and 3 and a carboxy group at position 28 (the 2alpha,3beta stereoisomer). It is isolated from Olea europaea and Salvia canariensis and exhibits anti-inflammatory, antioxidant and antineoplastic activity. It has a role as an antioxidant, an antineoplastic agent, an anti-inflammatory agent and a plant metabolite. It is a pentacyclic triterpenoid and a dihydroxy monocarboxylic acid. It derives from a hydride of an oleanane.
Maslinic acid is a natural product found in Salvia miltiorrhiza, Sideritis candicans, and other organisms with data available.
See also: Centaurium erythraea whole (part of).
Brand Name: Vulcanchem
CAS No.: 4373-41-5
VCID: VC21347054
InChI: InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1
SMILES:
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol

Maslinic acid

CAS No.: 4373-41-5

Cat. No.: VC21347054

Molecular Formula: C30H48O4

Molecular Weight: 472.7 g/mol

* For research use only. Not for human or veterinary use.

Maslinic acid - 4373-41-5

CAS No. 4373-41-5
Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
IUPAC Name (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1
Standard InChI Key MDZKJHQSJHYOHJ-LLICELPBSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C
Colorform Crystalline solid
Melting Point 249 - 250 °C

Physical and Chemical Properties

Chemical Structure and Identification

Maslinic acid, also known by the synonyms crategolic acid, maslic acid, or crataegolic acid, is a pentacyclic triterpenoid with the molecular formula C30H48O4 and a molecular weight of 472.7 g/mol . Structurally, maslinic acid is characterized as an olean-12-ene substituted by hydroxy groups at positions 2 and 3 (specifically in the 2α,3β stereoisomer configuration) and a carboxy group at position 28 . This unique chemical structure contributes to its distinctive biological properties and interactions with cellular targets. The compound is classified as both a pentacyclic triterpenoid and a dihydroxy monocarboxylic acid, and it derives from a hydride of an oleanane .

Chemically, maslinic acid features multiple functional groups that enable its participation in various biochemical reactions. The presence of hydroxyl groups confers certain hydrophilic properties, while its carbon backbone contributes hydrophobic characteristics, resulting in an amphipathic molecule capable of interacting with diverse biological structures. This structural complexity underlies maslinic acid's ability to modulate multiple physiological pathways and exert various biological effects.

Physical Properties and Solubility

Maslinic acid exists as a crystalline solid under standard conditions . The compound exhibits a melting point reported between 249-250°C according to one source and 267-269°C according to another , with a reported boiling point of approximately 570.0 ± 50.0°C . These high melting and boiling points reflect the compound's stable molecular structure and intermolecular forces. The density of maslinic acid has been documented as 1.15 g/cm³ .

Regarding solubility, maslinic acid demonstrates variable dissolution in different solvents. Specifically, it exhibits a solubility of 0.5 mg/mL in ethanol, 20 mg/mL in dimethyl sulfoxide (DMSO), and 15 mg/mL in dimethyl formamide . In contrast, the compound is described as sparingly soluble in aqueous buffers , which may influence its bioavailability in physiological systems. This solubility profile significantly impacts formulation strategies for potential therapeutic applications, necessitating careful consideration of delivery systems to optimize bioavailability.

PropertyValueReference
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Melting Point249-250°C or 267-269°C
Boiling Point570.0 ± 50.0°C
Physical StateCrystalline solid
Density1.15 g/cm³
Solubility in Ethanol0.5 mg/mL
Solubility in DMSO20 mg/mL
Solubility in Dimethyl Formamide15 mg/mL
Aqueous SolubilitySparingly soluble

Natural Sources and Extraction

Maslinic acid occurs naturally in various plant species, with the olive tree (Olea europaea) representing its most abundant source . The compound is particularly concentrated in the waxy coating that covers olive fruit skin, where it likely serves protective functions against environmental stressors and pathogens . Beyond olives, maslinic acid has been identified in several other plant species including Salvia canariensis, Salvia miltiorrhiza, Sideritis candicans, and Centaurium erythraea .

The commercial extraction of maslinic acid typically involves processing olive oil production byproducts, specifically dry olive-pomace oil . This approach represents an environmentally sustainable practice, as it utilizes materials that would otherwise be considered waste products. Various extraction methodologies have been developed to isolate maslinic acid from plant materials, including solvent extraction, supercritical fluid extraction, and chromatographic techniques. The optimization of these extraction processes remains an active area of research, aiming to maximize yield while minimizing the use of potentially harmful solvents.

Research efforts continue to identify additional natural sources of maslinic acid and develop more efficient, environmentally friendly extraction methods. Understanding the biosynthetic pathways leading to maslinic acid production in plants may also facilitate biotechnological approaches to its production, potentially offering more sustainable alternatives to traditional extraction methods. The development of such methods could significantly impact the availability and cost-effectiveness of maslinic acid for research and therapeutic applications.

Pharmacological Activities

Anticancer Properties

Maslinic acid has demonstrated significant anticancer potential across multiple cancer types through various mechanisms. Research has documented the inhibitory effects of maslinic acid on lung cancer, colon cancer, ovarian cancer, gastric cancer, lymphatic cancer, leukemia, breast cancer, pancreatic cancer, melanoma, prostate cancer, renal cell carcinoma, gallbladder cancer, and bladder cancer . This broad-spectrum anticancer activity positions maslinic acid as a compound of substantial interest for cancer therapy research.

In vitro studies have revealed that maslinic acid inhibits the proliferation of various tumor cell lines with particularly notable potency against melanoma 518A2 cells and gastric cancer MKN28 cells, as evidenced by comparatively lower IC50 values . Importantly, maslinic acid and its derivatives exhibit high cytotoxicity toward malignant cells while demonstrating low cytotoxicity to non-malignant cells, suggesting potential as selective chemotherapeutic agents . This selective toxicity represents a critical advantage over many conventional chemotherapeutic agents that indiscriminately affect both cancerous and healthy cells.

Recent mechanistic studies have provided deeper insights into maslinic acid's anticancer activities. A 2024 study demonstrated that maslinic acid effectively inhibits prostate cancer cell growth both in vitro and in vivo . The research revealed that maslinic acid inhibits cell proliferation by modulating cell cycle regulators, including CDK2, CDK4, CDK6, p27, Rb, and p-Rb . These molecular interactions lead to cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer cells. Additionally, maslinic acid has been shown to induce cancer cell apoptosis by affecting various signaling pathways, further contributing to its anticancer efficacy .

Induction of Autophagy and Ferroptosis

One of the most intriguing aspects of maslinic acid's anticancer activity involves its ability to induce both autophagy and ferroptosis in cancer cells. Recent research has demonstrated that maslinic acid treatment significantly increases LC3-II expression in prostate cancer cells, indicating enhanced autophagosome formation . This effect was confirmed through autophagic flux analysis and electron microscopy, which revealed an increased number of autophagosomes in the cytoplasm of maslinic acid-treated cells .

At the molecular level, maslinic acid induces autophagy through the mTOR pathway. Treatment with maslinic acid reduces the expression of ERK1/2 and mTOR while increasing the expression of autophagy-related proteins, including p53, p-p53, ULK1, Beclin1, Atg7, and Atg5 . These molecular changes collectively initiate and sustain the autophagy process, contributing to cancer cell death.

Concurrent with autophagy induction, maslinic acid triggers ferroptosis in cancer cells. Electron microscopy observations of maslinic acid-treated prostate cancer cells revealed reduced mitochondrial circumference and area, indicative of ferroptosis . This effect was associated with significant reactive oxygen species (ROS) accumulation and downregulation of GPX4 and SLC7A11 expression, key markers of ferroptotic cell death . The dual induction of autophagy and ferroptosis represents a unique mechanism by which maslinic acid exerts its anticancer effects, potentially circumventing resistance mechanisms associated with apoptosis-centered therapies.

Anti-inflammatory and Antioxidant Activities

Beyond its anticancer properties, maslinic acid demonstrates significant anti-inflammatory and antioxidant activities with potential therapeutic implications across various conditions. Research has shown that maslinic acid effectively neutralizes reactive oxygen and nitrogen species, thereby mitigating oxidative stress-induced cellular damage . This antioxidant capacity contributes to the compound's cytoprotective effects in various physiological contexts.

The anti-inflammatory properties of maslinic acid are mediated, in part, through its suppressive effects on proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in murine macrophages . By modulating inflammatory signaling pathways, maslinic acid may help attenuate chronic inflammation associated with various pathological conditions. These anti-inflammatory effects complement maslinic acid's antioxidant activities, as oxidative stress and inflammation often operate synergistically in disease pathogenesis.

The combined anti-inflammatory and antioxidant properties of maslinic acid may contribute to its reported benefits in conditions characterized by inflammation and oxidative damage. These activities may also underlie some of maslinic acid's observed effects on metabolic parameters, muscle growth, and joint support . The modulation of inflammatory and oxidative processes represents a fundamental mechanism through which maslinic acid exerts its diverse biological effects.

Other Biological Activities

Maslinic acid exhibits an impressive range of additional biological activities beyond its anticancer, anti-inflammatory, and antioxidant effects. Research has demonstrated that maslinic acid inhibits serine proteases, key enzymes necessary for HIV replication and spread within an infected individual's body . This antiviral property suggests potential applications in HIV management strategies, although further research is needed to fully characterize this activity.

In neurological contexts, maslinic acid increases EAAT2 (also known as GLT-1) glutamate reuptake, which may reduce glutamatergic toxicity in rats . This neuroprotective effect suggests potential applications in conditions characterized by excitotoxicity, such as stroke, traumatic brain injury, and certain neurodegenerative diseases. The ability to modulate glutamate homeostasis represents a significant mechanism by which maslinic acid may exert neuroprotective effects.

Maslinic acid also influences metabolic processes, serving as a glycogen phosphorylase inhibitor in mouse liver, as evidenced by increased glycogen accumulation in rainbow trout liver . This property, along with its reported antidiabetic and anti-hyperlipidemic effects , indicates potential applications in metabolic disorders. Additionally, maslinic acid has demonstrated positive effects on muscle mass in elderly individuals when combined with resistance exercise , suggesting applications in addressing age-related muscle loss (sarcopenia) and related conditions.

Molecular Mechanisms of Action

Cell Cycle Regulation and Proliferation Inhibition

Maslinic acid exerts its antiproliferative effects primarily through modulation of cell cycle regulatory proteins. Research on prostate cancer cells has demonstrated that maslinic acid treatment inhibits the expression of cyclin-dependent kinases (CDK2, CDK4, and CDK6) while enhancing the expression of cell cycle inhibitor p27 and retinoblastoma protein (Rb and p-Rb) . These molecular alterations collectively block the G1/S transition in the cell cycle, effectively preventing cancer cell proliferation.

Previous studies have reported that maslinic acid significantly enhances tumor necrosis factor-α-induced inhibition of pancreatic cancer cell proliferation by suppressing cyclin D1, cyclooxygenase-2 (COX-2), and c-Myc expression . Similarly, maslinic acid-induced cell cycle arrest in Raji cells has been attributed to inhibition of cyclin D1 expression and enhancement of p21 protein levels . These findings collectively indicate that maslinic acid's antiproliferative effects involve multiple regulatory points in the cell cycle machinery.

The ability to target multiple cell cycle regulators simultaneously may contribute to maslinic acid's effectiveness against various cancer types. This multi-target approach potentially reduces the likelihood of resistance development, which often occurs with single-target therapies. Furthermore, the selectivity of maslinic acid for cancer cells suggests that these cell cycle regulatory effects may be context-dependent, preferentially affecting rapidly dividing or otherwise metabolically altered cancer cells.

Autophagy and Ferroptosis Pathways

Maslinic acid induces autophagy in cancer cells primarily through inhibition of the mTOR pathway, a central regulator of cellular metabolism and autophagy. Treatment with maslinic acid reduces ERK1/2 and mTOR expression while increasing the expression of autophagy-initiating and autophagy-related proteins, including p53, phosphorylated p53 (p-p53), ULK1, Beclin1, Atg7, and Atg5 . This molecular signature clearly indicates activation of the autophagy pathway following mTOR inhibition.

The induction of ferroptosis by maslinic acid involves distinct molecular mechanisms centered on iron-dependent lipid peroxidation. Maslinic acid treatment leads to downregulation of glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11, also known as xCT), both critical regulators of cellular redox homeostasis and ferroptosis sensitivity . The reduction in these protective factors, combined with increased reactive oxygen species (ROS) generation, creates conditions conducive to ferroptotic cell death.

RNA sequencing analysis of maslinic acid-treated cells has revealed that the compound affects genes involved in multiple signaling pathways, including steroid biosynthesis, peroxisome proliferator-activated receptor (PPAR) signaling, and mitogen-activated protein kinase (MAPK) signaling . These transcriptomic changes likely contribute to the observed cellular responses to maslinic acid treatment, including autophagy and ferroptosis induction, cell cycle arrest, and metabolic alterations.

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory effects of maslinic acid appear to be mediated through suppression of proinflammatory cytokine production and modulation of inflammatory signaling pathways. Research has demonstrated that maslinic acid reduces the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in murine macrophages , suggesting direct effects on immune cell function. These effects may involve inhibition of nuclear factor kappa B (NF-κB) activation, a central regulator of inflammatory responses, although additional research is needed to fully characterize these mechanisms.

Maslinic acid's antioxidant properties involve direct scavenging of reactive oxygen and nitrogen species, as well as potential enhancement of endogenous antioxidant systems. The compound's chemical structure, particularly its hydroxyl groups, may contribute to its radical-scavenging capacity. Additionally, maslinic acid may induce the expression of antioxidant enzymes through activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates cellular responses to oxidative stress.

The biochemical basis for maslinic acid's diverse effects on inflammation and oxidative stress remains an active area of investigation. Understanding these mechanisms in greater detail will facilitate the development of optimized derivatives or formulations that enhance specific activities while potentially minimizing unwanted effects. The ability to modulate both inflammatory and oxidative processes positions maslinic acid as a multifunctional compound with applications across various conditions characterized by these pathological processes.

Bioavailability and Metabolism

The bioavailability and metabolism of maslinic acid remain relatively understudied aspects of its pharmacology, though methodologies have been developed to investigate these properties. Analytical methods for determining maslinic acid concentrations in plasma have been validated according to regulatory guidelines, demonstrating excellent separation and detection capabilities with a mean recovery of 99% . These methodologies provide essential tools for investigating maslinic acid's pharmacokinetic properties in various experimental and clinical contexts.

Therapeutic Applications and Future Perspectives

Anti-inflammatory and Metabolic Applications

The anti-inflammatory and antioxidant properties of maslinic acid suggest applications in conditions characterized by chronic inflammation and oxidative stress. These conditions span various medical specialties, including rheumatology, gastroenterology, neurology, and cardiovascular medicine. By modulating inflammatory signaling pathways and neutralizing reactive species, maslinic acid may help attenuate tissue damage and dysfunction associated with these processes.

In metabolic contexts, maslinic acid's reported antidiabetic and anti-hyperlipidemic effects indicate potential applications in diabetes management and dyslipidemia. The compound's ability to function as a glycogen phosphorylase inhibitor may contribute to these metabolic effects, potentially influencing glucose homeostasis and energy metabolism. These properties warrant further investigation in preclinical and clinical studies focused on metabolic disorders.

Maslinic acid has also demonstrated positive effects on muscle mass in elderly individuals when combined with resistance exercise , suggesting applications in addressing age-related sarcopenia. This application represents a growing area of interest as populations continue to age globally, increasing the prevalence of sarcopenia and related conditions. Nutritional supplements or therapeutic agents that enhance muscle mass and function could significantly impact quality of life and functional independence in elderly populations.

Future Research Directions

Despite the promising research findings to date, numerous questions regarding maslinic acid's pharmacology and therapeutic potential remain unanswered. Future research should focus on several key areas to advance understanding and potential applications of this compound:

  • Detailed mechanistic studies to further elucidate maslinic acid's interactions with specific molecular targets and signaling pathways across various cellular contexts.

  • Comprehensive pharmacokinetic investigations to characterize absorption, distribution, metabolism, and excretion profiles following different administration routes and formulations.

  • Structure-activity relationship studies to develop optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

  • Combination studies evaluating potential synergistic or additive effects when maslinic acid is combined with established therapeutic agents for various conditions.

  • Preclinical safety and toxicology assessments to establish safety margins and identify potential adverse effects associated with prolonged or high-dose administration.

  • Translation to early-phase clinical trials for specific indications where preclinical evidence is most compelling, following established regulatory pathways for botanical or natural product-derived compounds.

Addressing these research priorities will provide a more comprehensive understanding of maslinic acid's therapeutic potential and facilitate its potential development as a clinical therapeutic agent across various indications.

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